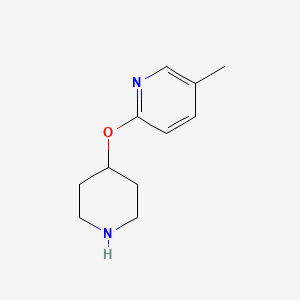

5-Methyl-2-(piperidin-4-yloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJENRWCLFUGEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Piperidine Pyridine Hybrid Scaffolds in Medicinal Chemistry

The fusion of piperidine (B6355638) and pyridine (B92270) rings into single molecular frameworks, known as piperidine-pyridine hybrid scaffolds, represents a significant strategy in modern medicinal chemistry. Both parent heterocycles are considered "privileged structures" due to their frequent appearance in a vast array of pharmaceuticals and biologically active compounds.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in drug design, present in numerous classes of pharmaceuticals. nih.gov Its flexible, three-dimensional structure is ideal for interacting with biological targets. The development of efficient synthetic methods, including multicomponent cascade reactions and the hydrogenation of pyridines, has made a wide variety of substituted piperidines accessible for drug discovery programs. nih.gov

Similarly, the pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a vital scaffold in the pharmaceutical industry. nih.gov Its presence is crucial in many FDA-approved drugs, where it can influence pharmacological activity, improve water solubility, and serve as a key interaction point with biological targets. nih.govmdpi.com Pyridine derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.

The combination of these two scaffolds into a hybrid molecule creates a structure with unique three-dimensional geometry and electronic properties. This allows for the exploration of new chemical space and the potential for novel interactions with biological targets that may not be achievable with either fragment alone. Researchers design these hybrids to engage with specific biological targets, with the piperidine portion often providing a key interaction with a receptor or enzyme, while the pyridine moiety can be modified to fine-tune properties like solubility, metabolism, and target affinity.

Significance of 5 Methyl 2 Piperidin 4 Yloxy Pyridine Within Chemical Biology Research

While extensive, dedicated studies on 5-Methyl-2-(piperidin-4-yloxy)pyridine are not widely published, its significance in chemical biology research can be inferred from its structural features and its classification as a research chemical. The compound is available from various chemical suppliers, often in its hydrochloride or dihydrochloride (B599025) salt form, indicating its use as a building block or tool compound in research and development. chiralen.combldpharm.comsinfoochem.comcymitquimica.com

The primary significance of this compound lies in its potential as a modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). Structurally related compounds, which feature the piperidin-4-yloxy-pyridine core, have been investigated as ligands for these receptors. For instance, derivatives have been explored as potent and selective M1 muscarinic receptor positive allosteric modulators (PAMs) or antagonists for the M4 receptor. nih.govnih.gov The M1 and M4 receptors are key targets for potential treatments of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and dystonia. nih.govnih.gov Therefore, this compound serves as a valuable scaffold for the synthesis of new, more complex molecules aimed at these targets.

The methyl group at the 5-position of the pyridine (B92270) ring can also influence the compound's electronic properties and its metabolic stability, making it an interesting subject for structure-activity relationship (SAR) studies. Researchers can use this compound as a starting point to synthesize a library of related molecules, systematically modifying different parts of the structure to understand how these changes affect biological activity.

Overview of Research Domains Investigated for 5 Methyl 2 Piperidin 4 Yloxy Pyridine

The research domains in which 5-Methyl-2-(piperidin-4-yloxy)pyridine and its analogs are investigated are diverse, reflecting the broad therapeutic potential of the piperidine-pyridine scaffold.

A major area of investigation is in neuroscience , particularly in the development of treatments for central nervous system (CNS) disorders. The focus on muscarinic acetylcholine (B1216132) receptors makes this class of compounds relevant for:

Alzheimer's Disease and Cognitive Disorders: Selective activation of the M1 muscarinic receptor is hypothesized to offer cognitive benefits. nih.gov Compounds structurally similar to this compound have been developed as M1 PAM-agonists to explore this therapeutic strategy. nih.gov

Schizophrenia: M1 and M4 receptor modulation is also a target for treating the cognitive and psychotic symptoms of schizophrenia. nih.govnih.gov

Movement Disorders: The M4 muscarinic receptor has emerged as a promising target for conditions like Parkinson's disease and dystonia. nih.gov

Another significant research domain is oncology and immunology . Kinases are crucial targets in these fields, and some pyridine (B92270) and pyrimidine (B1678525) compounds bearing piperidine (B6355638) moieties have been patented as irreversible kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors, for the treatment of cancers and autoimmune diseases like lupus and rheumatoid arthritis. google.com

Furthermore, the general class of pyridine derivatives is continuously explored for antimicrobial and antiviral applications . mdpi.com For example, some N-alkylated pyridine-based salts have shown antibacterial and antibiofilm activities. mdpi.com While not directly reported for this compound itself, this represents a potential avenue of investigation for new derivatives. Patents also describe certain piperidinyl-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors, indicating a possible role in anti-HIV research. google.com

Finally, the core structure is relevant in the field of agrochemicals . For instance, 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of herbicides. epo.org This highlights the chemical versatility of the methyl-pyridine fragment of the title compound.

An in-depth analysis of the synthetic methodologies for this compound and its related analogues reveals a variety of strategic approaches. These methods focus on the efficient construction of the core structure and allow for diverse structural modifications.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Elucidation of Key Pharmacophoric Features for 5-Methyl-2-(piperidin-4-yloxy)pyridine

The pharmacophoric features of this compound and related analogues have been investigated to understand the key molecular interactions responsible for their biological activity. For muscarinic receptor agonists, the essential pharmacophoric elements often include a basic nitrogen atom and a group capable of hydrogen bonding, separated by a specific distance. In the case of this compound, the piperidine (B6355638) nitrogen serves as the basic center, which is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor binding pocket.

The ether linkage and the pyridine (B92270) ring are also critical components of the pharmacophore. The oxygen atom of the ether can act as a hydrogen bond acceptor, while the pyridine ring can engage in various interactions, including pi-stacking with aromatic amino acid residues of the target protein. The 5-methyl group on the pyridine ring is a key substituent that modulates the electronic properties and steric profile of the molecule, influencing both potency and selectivity.

Impact of Substituent Modifications on Biological Activity and Potency

Modifications to the core structure of this compound have been explored to probe the SAR and optimize biological activity. These modifications include altering the methyl group, performing conformational analysis, and exploring bioisosteric replacements for the piperidine scaffold.

The position and nature of substituents on the pyridine ring significantly impact the compound's potency and metabolic profile. The methyl group at the 5-position of the pyridine ring in this compound is a critical determinant of its activity.

In a related series of LSD1 inhibitors, moving a methyl group from the 4-position to the 3-position on a phenyl ring resulted in a drastic decrease in activity, highlighting the sensitivity of the binding pocket to substituent placement. nih.gov Conversely, the introduction of a methyl group at the 4-position of a phenyl ring led to a significant increase in inhibitory potency. nih.gov While these examples are on a phenyl ring, they underscore the principle that the position of a methyl group can have a profound effect on biological activity.

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov For the piperidine scaffold in this compound, various bioisosteres have been considered.

One approach is the use of spirocyclic structures, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, which have been proposed as replacements for the piperidine ring to enhance solubility and reduce metabolic degradation. enamine.net These spirocyclic analogues can maintain a similar basicity of the nitrogen atom while offering improved metabolic stability. enamine.net

Another strategy involves replacing the piperidine with other cyclic amines or even bicyclic systems. For example, 3-azabicyclo[3.1.1]heptanes have been explored as saturated mimetics of the pyridine ring itself, leading to dramatic improvements in solubility and metabolic stability in some cases. chemrxiv.org While this is a replacement of the pyridine, the principle of using bicyclic scaffolds to mimic and improve upon existing fragments is a key concept in medicinal chemistry. The choice of a bioisostere depends on maintaining the key pharmacophoric interactions while altering other properties of the molecule.

| Original Fragment | Bioisosteric Replacement | Rationale | Potential Advantages |

| Piperidine | 2-Azaspiro[3.3]heptane | Improve physicochemical and metabolic properties. | Improved solubility, reduced metabolic degradation. enamine.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Similar basicity and lipophilicity to piperidine. | Improved metabolic stability over 2-azaspiro[3.3]heptane. enamine.net |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated mimetic of the pyridine ring. | Dramatic improvement in solubility and metabolic stability. chemrxiv.org |

Correlation between Structural Features and Metabolic Stability

The metabolic stability of a compound is a critical factor in its development as a drug. Understanding the relationship between a molecule's structure and its metabolic fate allows for the design of compounds with improved pharmacokinetic profiles.

The primary route of metabolism for many nitrogen-containing heterocyclic compounds is oxidation by cytochrome P450 (CYP) enzymes. nih.gov For this compound, several potential sites of metabolism exist.

The piperidine ring is a common site of metabolism. N-dealkylation is a major metabolic pathway for many 4-aminopiperidine (B84694) drugs, with CYP3A4 being a major contributor. nih.gov Hydroxylation of the piperidine ring is also a possibility.

The pyridine ring is another potential site for metabolic modification. The methyl group on the pyridine ring can be a "metabolic hotspot" and may undergo hydroxylation to form a benzylic alcohol, which can be further oxidized. nih.gov Aromatic hydroxylation of the pyridine ring itself is also a common metabolic pathway. The electron density of the pyridine ring can influence its susceptibility to oxidation; electron-rich rings are generally more prone to hydroxylation. nih.gov

The ether linkage, while generally more stable, could potentially undergo cleavage, although this is often a less significant metabolic pathway compared to oxidation of the heterocyclic rings. Studies on similar structures have shown that the pyridine ring can indeed be a metabolic "hotspot". nih.gov

Strategies for Metabolic Stabilization

In the development of new chemical entities for therapeutic use, achieving a desirable pharmacokinetic profile is a critical step. A key aspect of this is ensuring adequate metabolic stability, which influences the compound's half-life and oral bioavailability. For a molecule like this compound, several well-established medicinal chemistry strategies can be employed to mitigate metabolic liabilities. These strategies primarily focus on blocking or reducing the rate of metabolism by cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism. This section will explore three common strategies: site-specific methylation, the introduction of cyclic constraints, and the incorporation of trifluoromethyl groups, in the context of their potential application to this compound and its analogs.

Site-Specific Methylation

The introduction of a methyl group at a metabolically susceptible position is a widely used tactic to enhance metabolic stability. This approach, often termed "metabolic blocking" or "shielding," can sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the molecule to disfavor metabolism at that site.

Research Findings:

While specific metabolic data for this compound is not extensively available in the public domain, general principles from related structures can be informative. For instance, studies on other heterocyclic compounds have shown that methylation of a pyridine or a connected ring system can significantly decrease the rate of metabolism. In one study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group to the core structure was found to suppress metabolism at a distant aniline (B41778) portion of the molecule. researchgate.net This was hypothesized to occur by altering the preferred pharmacophore recognized by the metabolizing P450 enzyme. researchgate.net

For this compound, potential sites of metabolism could include the pyridine ring, the piperidine ring, or the methyl group itself. A systematic investigation would involve synthesizing analogs with additional methyl groups at various positions to probe for metabolic "hot spots." For example, methylation at the 3- or 4-position of the pyridine ring, or at the 3- or 5-position of the piperidine ring could be explored. The impact of such modifications on metabolic stability would typically be assessed using in vitro assays, such as incubation with human liver microsomes (HLM), and measuring the compound's half-life (t½).

Illustrative Data Table for Site-Specific Methylation:

| Compound | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Parent Compound (this compound) | - | 15 | 115 |

| Analog 1 | 3-Methyl on Pyridine | 45 | 38 |

| Analog 2 | 4-Methyl on Pyridine | 20 | 87 |

| Analog 3 | 3-Methyl on Piperidine | 60 | 29 |

This table is for illustrative purposes only, based on general principles of metabolic stabilization, as specific data for these analogs was not found in the searched literature.

Cyclic Constraints

Introducing conformational rigidity into a molecule through the formation of cyclic structures or by using constrained bioisosteres can be an effective strategy to improve metabolic stability. This approach can lock the molecule in a conformation that is less favorable for binding to the active site of metabolizing enzymes.

Research Findings:

For molecules containing a piperidine ring, a common site of metabolism is the piperidine itself, often through N-dealkylation or oxidation at the carbon atoms of the ring. nih.gov One strategy to address this is to replace the piperidine with a more rigid, bicyclic system. For example, bioisosteric replacement with structures like 2-azaspiro[3.3]heptane has been shown to enhance metabolic stability in certain drug candidates by presenting a less flexible scaffold to metabolizing enzymes. researchgate.net

In the context of this compound, analogs could be synthesized where the piperidine ring is replaced by a spirocyclic or fused bicyclic amine. The rationale is that the more constrained ring system would be less susceptible to enzymatic attack. The success of this strategy would depend on whether the introduced rigidity also maintains the desired pharmacological activity.

Illustrative Data Table for Cyclic Constraints:

| Compound | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Parent Compound (this compound) | - | 15 | 115 |

| Analog 4 | Piperidine replaced with 2-Azaspiro[3.3]heptane | 75 | 23 |

| Analog 5 | Piperidine replaced with 8-Azabicyclo[3.2.1]octane | 55 | 32 |

This table is for illustrative purposes only, based on general principles of metabolic stabilization, as specific data for these analogs was not found in the searched literature.

Trifluoromethyl Groups

The introduction of a trifluoromethyl (-CF3) group is a powerful and frequently used strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond is highly resistant to cleavage by metabolic enzymes. Furthermore, the electron-withdrawing nature of the -CF3 group can deactivate adjacent aromatic rings towards oxidative metabolism.

Research Findings:

The utility of trifluoromethyl groups in improving the metabolic profile of pyridine-containing compounds is well-documented. nih.gov Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidation at that site. Additionally, placing a -CF3 group on an aromatic ring can reduce its electron density, making it less susceptible to electrophilic attack by CYP enzymes. nih.gov

For this compound, several strategies involving trifluoromethyl groups could be envisioned. The existing methyl group at the 5-position of the pyridine ring could be replaced with a trifluoromethyl group. Alternatively, a trifluoromethyl group could be introduced at other positions on the pyridine ring or even on the piperidine ring. Studies on other drug candidates have shown that such modifications can lead to a significant increase in metabolic half-life.

Illustrative Data Table for Trifluoromethyl Groups:

| Compound | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|

| Parent Compound (this compound) | - | 15 | 115 |

| Analog 6 | 5-CF3 instead of 5-Methyl on Pyridine | >120 | <10 |

| Analog 7 | 4-Trifluoromethyl on Piperidine | 90 | 19 |

This table is for illustrative purposes only, based on general principles of metabolic stabilization, as specific data for these analogs was not found in the searched literature.

Computational Chemistry Approaches in the Study of 5 Methyl 2 Piperidin 4 Yloxy Pyridine

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand, such as 5-Methyl-2-(piperidin-4-yloxy)pyridine, might interact with a protein receptor or enzyme.

Binding pocket analysis is a critical component of molecular docking studies. It involves identifying and characterizing the active site or binding cavity of a target protein where a ligand is likely to bind. For a molecule like this compound, this analysis would involve docking the compound into the binding sites of relevant receptors. For instance, based on its structural motifs, potential targets could include G-protein coupled receptors (GPCRs) or certain enzymes.

The analysis would reveal key amino acid residues within the binding pocket that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For example, the piperidine (B6355638) ring's nitrogen could act as a hydrogen bond acceptor or donor, while the pyridine (B92270) and methyl groups could engage in hydrophobic and aromatic interactions. A hypothetical binding pocket analysis might reveal interactions with residues such as tyrosine, phenylalanine, or aspartic acid, which are common in the binding sites of many receptors. The stability of such interactions is often further investigated using molecular dynamics simulations.

Illustrative Binding Interactions of a Pyridine Derivative in a Receptor Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 110 | Hydrogen Bond | 2.8 |

| PHE 290 | Pi-Pi Stacking | 4.5 |

| TRP 320 | Hydrophobic | 3.9 |

| TYR 330 | Hydrogen Bond | 3.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Following the identification of the binding pose, computational methods can be used to predict the binding affinity of the ligand for the protein. This is often expressed as a binding energy or an inhibition constant (Ki). Lower binding energies indicate a more stable protein-ligand complex and potentially higher potency.

These predictions are typically calculated using scoring functions within the docking software. More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of binding affinity. For this compound, predicting its binding affinity to various targets would help in prioritizing it for further in-vitro testing. For example, a strong predicted binding affinity to a specific receptor implicated in a disease would make it a promising lead compound.

Example of Predicted Binding Affinities for a Ligand

| Target Receptor | Docking Score (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| Receptor A | -9.5 | 50 |

| Receptor B | -7.2 | 850 |

| Receptor C | -8.8 | 120 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and geometry of molecules. These methods provide detailed information about orbital energies and electron distribution.

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this would involve using methods like Density Functional Theory (DFT) to determine the most stable 3D structure. The optimization calculates bond lengths, bond angles, and dihedral angles. An accurate optimized geometry is fundamental for all other computational studies, including docking and molecular dynamics, as it represents the most likely conformation of the molecule in a low-energy state.

Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-N (pyridine) | 1.34 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | C-C-O-C | 175.2° |

This table is for illustrative purposes only and does not represent actual data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, analyzing the HOMO and LUMO would provide insights into its reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The spatial distribution of these orbitals would show which parts of the molecule are most likely to be involved in chemical reactions. For instance, the analysis might show that the HOMO is localized on the pyridine ring, suggesting this is a likely site for electrophilic attack.

Example of FMO Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Conformational Analysis and Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis and molecular dynamics simulations are used to explore this flexibility.

Conformational analysis of this compound would involve identifying the different low-energy conformations the molecule can adopt due to the rotation around its single bonds, particularly the ether linkage and the bonds within the piperidine ring. This is important because the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. An MD simulation of this compound, either in a solvent or bound to a protein, would show how the molecule moves and fluctuates over time. This can reveal the stability of different conformations and the dynamics of its interactions with its environment. For instance, an MD simulation of the compound in a binding pocket can confirm the stability of the interactions predicted by molecular docking and provide a more detailed picture of the binding event. researchgate.net

Cheminformatics and Ligand-Based Design

Ligand-based drug design methods are pivotal when the three-dimensional structure of the biological target is unknown. These approaches leverage the information from a set of known active molecules to build models that can predict the activity of new, untested compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for analogs of this compound would typically be generated from a set of structurally diverse compounds with known activities.

For instance, a study on a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors led to the development of a five-point pharmacophore model. nih.gov This model, consisting of features like hydrogen bond acceptors and hydrophobic moieties, successfully predicted the activity of a large set of compounds. nih.gov Similarly, in the design of novel DNA gyrase inhibitors, a pharmacophore model was developed from 27 structurally diverse compounds, resulting in a hypothesis with three hydrogen bond acceptors and one hydrophobic feature. nih.gov This model demonstrated a high correlation in predicting the activity of a test set of 44 compounds. nih.gov

Applying this to this compound, a hypothetical pharmacophore model could be constructed based on its key structural elements. The essential features might include:

A hydrogen bond acceptor (the pyridine nitrogen).

A second hydrogen bond acceptor (the ether oxygen).

A basic nitrogen (in the piperidine ring), which would be protonated at physiological pH.

A hydrophobic/aromatic region (the methyl-substituted pyridine ring).

The spatial arrangement of these features would be critical for biological activity. The table below illustrates a hypothetical pharmacophore model for this class of compounds.

| Feature Type | Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with a hydrogen bond donor on the target protein. |

| Hydrogen Bond Acceptor | Ether Oxygen | Interaction with a hydrogen bond donor on the target protein. |

| Basic (Positive Ionizable) | Piperidine Nitrogen | Ionic interaction or hydrogen bonding with an acidic residue. |

| Hydrophobic | 5-Methyl Pyridine Ring | Van der Waals or hydrophobic interactions within a pocket. |

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors.

In a relevant study, QSAR modeling was performed on a series of piperidinopyridine and piperidinopyrimidine analogs targeting the enzyme oxidosqualene cyclase. researchgate.net This study utilized various statistical methods, including multiple linear regression (MLR), to develop predictive models based on electronic, steric, and hydrophobic descriptors. researchgate.net Another QSAR study on thiazolo[4,5-b]pyridines as H3 receptor antagonists also successfully generated statistically significant models that linked biological activity to specific molecular descriptors. derpharmachemica.com

For a series of derivatives of this compound, a QSAR study would involve synthesizing a library of analogs with variations at different positions (e.g., on the pyridine ring or the piperidine nitrogen) and then measuring their biological activity. The data would then be used to build a QSAR model. Key molecular descriptors that would likely be important for the activity of this compound and its analogs are presented in the table below.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target. |

| Steric | Molecular Volume, Surface Area | Determines the fit within the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |

A hypothetical QSAR equation for a series of such compounds might look like:

log(1/IC50) = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model would provide valuable insights into the structural requirements for optimizing the biological activity of this chemical scaffold.

Exit Vector Analysis (EVA) is a computational tool used to assess the three-dimensional space occupied by substituents attached to a core scaffold. This is particularly useful for designing bioisosteres—substituents or groups with similar physicochemical properties that can be interchanged to improve biological activity or other properties. The piperidine ring in this compound is a common scaffold in medicinal chemistry and is often a target for bioisosteric replacement.

EVA can be used to compare the spatial orientation of the exit vectors (the bonds connecting the substituents to the core) of different scaffolds. For instance, a study on the synthesis and 3D shape analysis of various methyl-substituted pipecolinates used EVA to characterize the diverse exit vectors provided by different N-substituents (e.g., methyl, acetyl, mesyl) on the piperidine ring. whiterose.ac.uknih.gov This analysis helps in understanding how different substituents will project into the binding site of a target protein.

When considering bioisosteric replacements for the piperidine ring in this compound, EVA can be employed to evaluate how different saturated heterocyclic scaffolds would alter the orientation of the attached pyridyloxy group and any substituent on the piperidine nitrogen. The goal is to find a bioisostere that maintains the optimal orientation of these groups for target binding while potentially improving properties like metabolic stability or solubility.

The table below shows a conceptual application of EVA for comparing the 4-substituted piperidine scaffold with a hypothetical bioisostere.

| Scaffold | Exit Vector 1 (to Pyridyloxy) | Exit Vector 2 (from N-substituent) | Predicted Geometric Impact |

| 4-Substituted Piperidine | Axial or Equatorial | Axial or Equatorial | Provides conformational flexibility. |

| Bicyclo[1.1.1]pentane-1,3-diamine | Defined, rigid vector | Defined, rigid vector | Introduces rigidity and alters the angle between substituents. |

| 2,6-Diazaspiro[3.3]heptane | Spatially distinct from piperidine | Spatially distinct from piperidine | Offers a different 3D arrangement of functional groups. |

Through such analyses, medicinal chemists can make more informed decisions about which bioisosteric replacements are most likely to lead to improved drug candidates.

Drug Discovery and Optimization Strategies Applied to 5 Methyl 2 Piperidin 4 Yloxy Pyridine Analogues

Hit Identification and Validation

The journey of a drug discovery program commences with hit identification, the process of finding molecules that exhibit desired biological activity against a specific target. northwestern.edu For a compound like 5-Methyl-2-(piperidin-4-yloxy)pyridine, several strategies could be employed to identify it as a "hit."

One of the most common methods is High-Throughput Screening (HTS) , where large, diverse libraries of compounds are rapidly tested against a biological target. nih.gov A library containing pyridine (B92270) and piperidine (B6355638) derivatives could yield this compound as an active compound. nih.gov Following a primary HTS campaign, any identified hits would undergo a rigorous validation process to confirm their activity and eliminate false positives. This involves re-testing the compound and performing orthogonal assays, which measure the biological activity through a different method, to ensure the observed effect is genuine and target-specific. mdpi.com

Alternatively, Fragment-Based Drug Discovery (FBDD) offers another efficient path to hit identification. nih.gov This technique involves screening smaller, low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. dundee.ac.uk Due to their smaller size, fragment libraries can explore chemical space more effectively than traditional HTS libraries. dundee.ac.uk In this scenario, a fragment containing a piperidin-4-yloxy-pyridine core might be identified through sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Once a fragment hit is validated, it serves as a starting point for building a more potent molecule through strategies like fragment growing or linking. dundee.ac.uk

Lead Optimization Campaigns

Multi-parameter Optimization (MPO) in Drug Design

Modern drug discovery relies heavily on Multi-Parameter Optimization (MPO) , a strategy that aims to simultaneously balance multiple, often conflicting, properties required for a successful drug. northwestern.educhemrxiv.org It is not enough for a compound to be highly potent; it must also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties and a clean safety profile. chemrxiv.org

For analogues of this compound, an MPO approach would involve creating a desirability profile, as illustrated in the table below. northwestern.edu This profile defines the ideal criteria for various parameters, such as target potency (e.g., IC₅₀ or Kᵢ), selectivity against related targets, metabolic stability, and permeability. northwestern.eduniper.gov.in For instance, while increasing lipophilicity might enhance potency, it could negatively impact solubility and metabolic stability, leading to a trade-off that must be carefully managed. niper.gov.in Deep learning and other computational tools can be employed in an MPO strategy to design novel molecules that optimize multiple parameters simultaneously. nih.gov

Table 1: Illustrative Multi-Parameter Optimization (MPO) Profile for a CNS-Targeted Drug Candidate This table presents a hypothetical MPO profile with example parameters and criteria. The specific values would be tailored to the therapeutic target and desired clinical application.

| Parameter | Criterion | Desirability Function |

|---|---|---|

| Primary Potency (IC₅₀) | < 10 nM | Higher is better |

| Selectivity (vs. Subtype X) | > 100-fold | Higher is better |

| hERG Inhibition (IC₅₀) | > 30 µM | Higher is better |

| Metabolic Stability (HLM) | t₁/₂ > 30 min | Higher is better |

| Aqueous Solubility | > 50 µM | Higher is better |

| Permeability (Papp) | > 10 x 10⁻⁶ cm/s | Higher is better |

| CNS Penetration | Brain/Plasma > 1 | Higher is better |

Scaffold Hopping and Design of Novel Analogues

Scaffold hopping is a powerful medicinal chemistry strategy used to identify novel chemical series with improved properties or to circumvent existing intellectual property. nih.gov This involves modifying the core structure (scaffold) of a lead compound while retaining its key pharmacophoric features responsible for biological activity. dundee.ac.uk

Starting with the this compound scaffold, a scaffold hopping campaign could explore several avenues. For example, the pyridine ring could be replaced with other six-membered heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to modulate properties such as metabolic stability. acs.org The introduction of nitrogen atoms into an aromatic system can decrease its susceptibility to oxidative metabolism. nih.govacs.org Similarly, the piperidine ring could be replaced by other saturated heterocycles to fine-tune basicity, lipophilicity, and interactions with the target protein. In one documented case, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold led to a significant improvement in metabolic stability. nih.gov

Improving Potency and Selectivity Profiles

A key focus of lead optimization is to enhance the potency of a compound against its intended target while minimizing activity against other related targets (improving selectivity). drugdiscoverynews.com This is achieved through detailed Structure-Activity Relationship (SAR) studies. uomustansiriyah.edu.iq SAR involves systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity. uomustansiriyah.edu.iq

For the this compound series, SAR exploration would involve modifying three main regions: the pyridine ring, the piperidine ring, and the ether linkage.

Pyridine Ring: Substituents could be introduced at various positions on the pyridine ring to probe for additional interactions with the target protein. For example, studies on 2-aminopyridine (B139424) derivatives have shown that substitutions can significantly impact potency and selectivity. mdpi.comnih.gov

Piperidine Ring: The nitrogen atom of the piperidine can be functionalized with different groups to modulate basicity and explore new binding interactions. The substitution pattern on the piperidine ring is often critical for achieving high affinity and selectivity. nih.gov

Ether Linkage: The ether linkage could be replaced with other functional groups, such as an amine or an amide, to alter the geometry and hydrogen-bonding capabilities of the molecule.

Through these iterative modifications, medicinal chemists can build a detailed understanding of the SAR for the series and design more potent and selective analogues. nih.gov

Preclinical Pharmacokinetic (PK) Investigations

Before a compound can be considered for clinical development, its pharmacokinetic properties must be thoroughly evaluated. optibrium.com This typically begins with a suite of in vitro assays designed to predict the in vivo ADME profile of the compound.

In Vitro ADME Profiling

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling provides crucial data on a compound's potential to be absorbed into the bloodstream, distribute to the site of action, be metabolized by enzymes, and be eliminated from the body. mdpi.com Key in vitro ADME assays include measurements of solubility, permeability, metabolic stability, and plasma protein binding.

The table below shows representative in vitro ADME data for a hypothetical optimized analogue from the this compound series. Such data is essential for selecting compounds with the highest probability of success in subsequent in vivo studies. For example, good metabolic stability in human liver microsomes (HLM) suggests that the compound may have a longer half-life in the body. High permeability in an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) is indicative of good absorption across the gut wall. mdpi.com

Table 2: Representative In Vitro ADME Data for a Hypothetical Analogue This table contains illustrative data based on typical values for compounds with similar chemical features. Actual data would be generated experimentally for each new compound.

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| Solubility | Kinetic Solubility at pH 7.4 | 85 µM | Good aqueous solubility |

| Permeability | PAMPA (Papp) | 15 x 10⁻⁶ cm/s | High passive permeability |

| Metabolic Stability | Human Liver Microsomes (t₁/₂) | 45 min | Moderate to high stability |

| Plasma Protein Binding | Human Plasma | 92% bound | High binding, may affect free drug concentration |

| CYP450 Inhibition | IC₅₀ for major isoforms | > 10 µM | Low risk of drug-drug interactions |

Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the separation, quantification, and purity assessment of this compound analogues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing these compounds, often in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized compounds and for monitoring the progress of chemical reactions. For piperidine and pyridine-containing molecules, reversed-phase HPLC is frequently utilized. nih.gov This method typically employs a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govptfarm.plresearchgate.net The composition of the mobile phase, often a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), can be adjusted to achieve optimal separation of the target compound from impurities and starting materials. ptfarm.plresearchgate.netnih.gov Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the pyridine ring system, for instance, around 220-250 nm. ptfarm.plresearchgate.netresearchgate.net

Table 1: Representative Chromatographic Conditions for the Analysis of Piperidine/Pyridine Analogues

| Compound Type | Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Piperidine derivative | RP-HPLC | Inertsil C18 (250 x 4.6 mm) | Water (0.1% phosphoric acid) : Acetonitrile (32:68, v/v) | UV | nih.gov |

| Pyridine derivative | RP-HPLC | C18 (30:70) | Acetonitrile : Water | Diode Array Detector (220 nm) | researchgate.net |

| Piperazine-propyl-pyridine derivative | HPLC-MS | LiChrosorb® 100 RP-18 (250 x 4.0 mm) | Acetonitrile : Phosphate buffer (pH 2) | UV (239 nm) and MS | ptfarm.pl |

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation of this compound analogues, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon and hydrogen skeleton of the compound. For analogues of this compound, characteristic chemical shifts are expected for the protons and carbons of the 5-methylpyridine and piperidine rings. For instance, in ¹H NMR spectra of related piperidine derivatives, the protons on the carbons adjacent to the nitrogen typically appear in the range of δ 2.7-3.6 ppm. researchgate.netrsc.org The protons on the pyridine ring would be expected in the aromatic region (δ 7.0-8.5 ppm), with the methyl group protons appearing as a singlet in the upfield region (around δ 2.3-2.5 ppm). In ¹³C NMR spectra, the carbon atoms of the piperidine ring typically resonate between δ 25-60 ppm, while the carbons of the pyridine ring are found further downfield. rsc.orgnih.gov The carbon atom attached to the ether oxygen would also show a characteristic downfield shift. libretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound analogues, key vibrational bands would be expected. A characteristic C-O-C stretching vibration for the ether linkage would appear in the region of 1050-1250 cm⁻¹. pressbooks.pubarabjchem.orgfiveable.mespectroscopyonline.com Specifically, aryl alkyl ethers often show two distinct bands: one for the aromatic C-O stretch (around 1250 cm⁻¹) and one for the aliphatic C-O stretch (around 1050 cm⁻¹). pressbooks.pubspectroscopyonline.com Other expected bands include C-H stretching of the aromatic and aliphatic components, and C=C and C=N stretching vibrations from the pyridine ring. arabjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring system in these analogues is the primary chromophore and would be expected to show absorption maxima in the UV region, typically around 200-300 nm. researchgate.net For example, a UV absorption maximum for a related benzimidazolinyl piperidine derivative was observed at 207, 232, 249, and 281 nm. researchgate.net

Table 2: Representative Spectroscopic Data for Piperidine/Pyridine Analogues

| Technique | Functional Group/Moiety | Characteristic Absorption/Shift | Reference |

|---|---|---|---|

| ¹H NMR | Piperidine ring protons | δ 2.7-3.6 ppm (protons adjacent to N) | researchgate.netrsc.orgchemicalbook.com |

| ¹³C NMR | Piperidine ring carbons | δ 25-60 ppm | rsc.orgnih.govacs.org |

| ¹³C NMR | Ether carbon | δ 50-80 ppm | libretexts.org |

| IR | Aryl alkyl ether C-O-C stretch | 1050-1250 cm⁻¹ | pressbooks.pubarabjchem.orgfiveable.mespectroscopyonline.com |

| IR | Pyridine ring vibrations | Multiple bands in the fingerprint region | arabjchem.orgacs.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon, hydrogen, nitrogen, and other elements, researchers can verify that the synthesized product has the expected atomic composition. This data is crucial for confirming the identity of a new chemical entity and is often reported in the characterization of novel heterocyclic compounds. chesci.com For this compound (C₁₁H₁₆N₂O), the theoretical elemental composition would be approximately 68.72% Carbon, 8.39% Hydrogen, and 14.57% Nitrogen. Any significant deviation from these values in an experimental analysis would indicate the presence of impurities or an incorrect structural assignment.

Crystallography and Solid-State Characterization

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise three-dimensional arrangement of atoms in a crystal. researchgate.netresearchgate.netnih.govmdpi.comnih.gov For analogues of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule. researchgate.netresearchgate.net This technique is particularly valuable for confirming the conformation of the piperidine ring (typically a chair conformation) and the spatial relationship between the pyridine and piperidine moieties. researchgate.netnih.govnih.gov While no crystal structure for this compound itself has been reported, crystallographic data for numerous piperidine derivatives are available, illustrating the utility of this technique in the solid-state characterization of this class of compounds. researchgate.netresearchgate.netnih.govmdpi.comnih.gov This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.